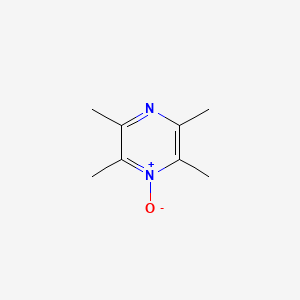

2,3,5,6-Tetramethylpyrazine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKOVWZAVHJNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=C(C(=N1)C)C)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5,6 Tetramethylpyrazine 1 Oxide

Classical Approaches to Pyrazine (B50134) N-Oxide Formation

The generation of the N-oxide functionality on a pyrazine ring is a critical transformation that modifies the electronic properties and reactivity of the parent heterocycle. Classical methods have laid the groundwork for these syntheses.

Ochiai's Methodologies for Mono-N-Oxide Preparation

The foundational work on the synthesis of aromatic amine oxides, pioneered by Eiji Ochiai, provides a classical route applicable to pyrazine derivatives. jst.go.jpacs.org This methodology typically involves the direct N-oxidation of the heterocyclic nitrogen atom using a peroxy acid. The reaction is a form of heteroatom oxidation.

Commonly used oxidizing agents for this transformation include peroxyacetic acid, peroxybenzoic acid, and hydrogen peroxide in acetic acid. A more potent and highly reactive agent used for such oxidations is trifluoroperacetic acid (TFPAA), which can effectively oxidize even less reactive substrates. wikipedia.orgpsu.edu The general mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyrazine nitrogen. For a symmetrically substituted compound like 2,3,5,6-tetramethylpyrazine (B1682967), the oxidation of any one of the nitrogen atoms leads to the same mono-N-oxide product.

Condensation Reactions in Pyrazine N-Oxide Synthesis

Condensation reactions are fundamental to constructing the core pyrazine ring, which is the necessary precursor for 2,3,5,6-tetramethylpyrazine 1-oxide. The most common strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

In the context of tetramethylpyrazine synthesis, the self-condensation of an aminoketone derived from acetoin (B143602) in the presence of ammonia (B1221849) is a key pathway. nih.gov Biologically, the process can occur from the condensation of two molecules of acetoin with ammonia. nih.gov Chemical synthesis often relies on the reaction between an α-dicarbonyl compound and a diamine. While these condensation reactions build the pyrazine skeleton, the N-oxide is typically formed in a subsequent oxidation step as described in the Ochiai methodologies.

Optimized and Simplified Preparative Routes for this compound

Research has focused on optimizing the synthesis of the 2,3,5,6-tetramethylpyrazine precursor to improve yield, reduce costs, and simplify procedures. A direct preparative route to the N-oxide involves two key stages: efficient synthesis of the pyrazine base followed by controlled N-oxidation.

The synthesis of the 2,3,5,6-tetramethylpyrazine precursor can be achieved by reacting acetoin in an aqueous ammonia solution under controlled pH and temperature. nih.gov Once the pyrazine is synthesized and purified, the N-oxidation is carried out. The use of a strong oxidizing agent like trifluoroperacetic acid, prepared from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is effective for this step. wikipedia.orgpsu.edu The reaction with substituted pyrazines using TFPAA at controlled temperatures (e.g., 0-5 °C) can yield the mono-N-oxide. psu.edu Careful control of reaction time is crucial, as prolonged exposure can lead to the formation of the di-N-oxide or decomposition of the material. psu.edu

Advanced Chemical Synthesis Techniques for this compound

More sophisticated synthetic strategies aim to streamline the manufacturing process, enhancing efficiency and environmental friendliness.

Multi-Step Reaction Sequences: Addition, Rearrangement, Condensation, and Oxidation

A novel, integrated synthesis for the 2,3,5,6-tetramethylpyrazine precursor has been developed that combines several reaction types into a single process flow. google.com This method involves a sequence of addition, rearrangement, condensation, and oxidation reactions performed in a specialized reaction and sublimation device. google.com This approach simplifies the process steps and allows for the full utilization of material resources, leading to high product yield with reduced energy consumption. google.com The final step to obtain the target compound would be the selective N-oxidation of the purified 2,3,5,6-tetramethylpyrazine.

Table 1: Multi-Step Synthesis Sequence for 2,3,5,6-Tetramethylpyrazine Precursor

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Addition | Initial combination of reactants. |

| 2 | Rearrangement | Molecular rearrangement to form a key intermediate. |

| 3 | Condensation | Dimerization and cyclization to form the pyrazine ring. |

| 4 | Oxidation | Aromatization to yield the stable pyrazine product. |

This sequence describes the formation of the pyrazine precursor, which is then N-oxidized to the final product. google.com

Purification Strategies in this compound Synthesis: Steam Distillation

Purification is a critical step in obtaining a high-purity product. For the volatile precursor, 2,3,5,6-tetramethylpyrazine, steam distillation is an effective and environmentally friendly purification method. google.com Steam distillation is particularly suited for separating water-immiscible compounds with high boiling points.

In this process, steam is passed through the reaction mixture. The volatile pyrazine co-distills with the water at a temperature lower than its atmospheric boiling point (190 °C). sigmaaldrich.com The distillate, a mixture of water and the pyrazine, is collected. Upon cooling, the pyrazine, being immiscible with water, can be easily separated. This technique avoids the high temperatures of simple distillation that could degrade the product and is more economical and safer than solvent extraction. google.com The purified pyrazine is then ready for the final N-oxidation step.

Table 2: Properties Relevant to Steam Distillation

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| 2,3,5,6-Tetramethylpyrazine | 1124-11-4 | 136.19 | 190 |

| This compound | 22978-83-2 | 152.19 | Not available |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,5,6-Tetramethylpyrazine |

| Acetoin |

| Ammonia |

| Peroxyacetic acid |

| Peroxybenzoic acid |

| Hydrogen peroxide |

| Acetic acid |

| Trifluoroperacetic acid |

| Trifluoroacetic anhydride |

| Water |

Comparison with Biosynthetic Pathways of Related Pyrazines

The chemical synthesis of this compound stands in contrast to the biological production of its parent compound and other related pyrazines, which are common metabolites in various microorganisms.

The biosynthesis of 2,3,5,6-tetramethylpyrazine (TMP) is well-studied, particularly in bacteria such as Corynebacterium glutamicum, Bacillus sp., and engineered Escherichia coli. nih.govfrontiersin.orgmdpi.com The core biosynthetic pathway begins with central metabolites from glycolysis. The key precursor for TMP is acetoin (3-hydroxy-2-butanone). escholarship.orgresearchgate.net This pathway can be summarized as follows:

Pyruvate (B1213749) to α-Acetolactate: Two molecules of pyruvate, derived from glucose, are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS). escholarship.orgfrontiersin.org

α-Acetolactate to Acetoin: α-Acetolactate is then decarboxylated to produce acetoin. This step can occur spontaneously or be enzymatically catalyzed by α-acetolactate decarboxylase (ALDC). nih.govescholarship.org

Acetoin Condensation: Finally, two molecules of acetoin condense with an ammonia source to form the tetramethylpyrazine ring. escholarship.org This final step is often a spontaneous reaction rather than an enzymatic one. frontiersin.org

Metabolic engineering strategies have been employed to increase the yield of TMP by overexpressing key enzymes like ALS and ALDC, and by deleting competing pathways, such as the one leading to 2,3-butanediol. nih.govfrontiersin.org

Interestingly, nature has also developed pathways for producing pyrazine N-oxides directly. For example, genome mining in Pseudomonas species has revealed a biosynthetic gene cluster (pvf) responsible for producing a family of (dihydro)pyrazine N-oxides. nih.gov This pathway involves a nonribosomal peptide synthetase (NRPS) and a diiron N-oxygenase, highlighting a distinct and enzymatically controlled mechanism for N-oxidation, unlike the spontaneous condensation that forms the parent pyrazine ring. nih.gov

The following tables provide a comparative overview of the precursors and microorganisms involved in the biosynthesis of tetramethylpyrazine.

Table 1: Key Precursors and Enzymes in Tetramethylpyrazine Biosynthesis

| Precursor/Intermediate | Enzyme | Function |

| Pyruvate | α-Acetolactate Synthase (ALS) | Condensation of two pyruvate molecules |

| α-Acetolactate | α-Acetolactate Decarboxylase (ALDC) | Decarboxylation to acetoin |

| Acetoin | (Spontaneous) | Condensation with ammonia to form the pyrazine ring |

Table 2: Microorganisms Involved in Tetramethylpyrazine (TMP) Production

| Microorganism | Production Context | Key Findings | Reference |

| Corynebacterium glutamicum | Engineered for TMP production | Overexpression of alsS and budA genes enhanced TMP titer significantly. | nih.govescholarship.org |

| Bacillus sp. TTMP20 | Fermentation using cane molasses | Utilized inexpensive carbon sources for TMP production. | mdpi.com |

| Saccharomyces cerevisiae | Engineered for Baijiu production | Deletion of the BDH1 gene increased acetoin and subsequent TMP production. | frontiersin.org |

| Escherichia coli | Engineered for TMP production | A combinational approach of fermentation to produce acetoin followed by chemical condensation. | nih.gov |

Chemical Reactivity and Transformation Pathways of 2,3,5,6 Tetramethylpyrazine 1 Oxide

Rearrangement Reactions of 2,3,5,6-Tetramethylpyrazine (B1682967) 1-oxide

One of the key reactions of 2,3,5,6-tetramethylpyrazine 1-oxide involves the rearrangement of the N-oxide group, often facilitated by the presence of activating agents. This class of reactions provides a powerful tool for the functionalization of the pyrazine (B50134) ring system.

A significant transformation of this compound is its reaction with acetic anhydride (B1165640) to yield 2-acetoxymethyl-3,5,6-trimethylpyrazine. This reaction is a specific example of the more general Boekelheide reaction, which involves the rearrangement of α-alkyl N-oxides. wikipedia.orgacs.orgacs.org The process typically involves heating the N-oxide with acetic anhydride. wikipedia.org

The synthesis of a related compound, 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate, has been documented, starting from tetramethylpyrazine. The initial steps involve oxidation to the N-oxide, followed by an acylation reaction. This acylation is analogous to the formation of the acetoxymethyl derivative. The general transformation can be represented as follows:

Reaction Scheme:

This reaction provides a direct pathway to introduce a functionalized side chain onto the pyrazine ring, which can be a precursor for further synthetic modifications.

The mechanism of the rearrangement of N-oxides bearing adjacent alkyl groups, such as in this compound, in the presence of an acylating agent like acetic anhydride, is believed to proceed through a series of well-defined steps. This mechanism is an extension of the Boekelheide reaction. wikipedia.orgyoutube.com

The proposed mechanism involves the following key stages:

Acylation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of an O-acylated intermediate and an acetate (B1210297) anion.

Proton Abstraction: The acetate anion then acts as a base, abstracting a proton from one of the adjacent methyl groups. This deprotonation is facilitated by the increased acidity of the methyl protons due to the electron-withdrawing nature of the adjacent positively charged nitrogen atom. This step results in the formation of a neutral intermediate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The neutral intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This is a concerted pericyclic reaction involving a six-membered transition state, which leads to the formation of an acetylated methylpyridine derivative. wikipedia.org

Hydrolysis (if applicable): In some cases, subsequent hydrolysis of the resulting ester can occur to yield the corresponding hydroxymethyl derivative.

This mechanistic pathway highlights the synthetic utility of N-oxides in directing the functionalization of adjacent alkyl groups.

Derivatization Strategies Initiated from this compound

The reactivity of this compound makes it a valuable starting material for the synthesis of various derivatives with potential applications. The initial functionalization, as seen in the formation of the acetoxymethyl derivative, opens up avenues for further chemical modifications.

One notable derivatization strategy involves the conversion of the initially formed hydroxymethyl group into other functional groups. For instance, the synthesis of 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate involves the esterification of the hydroxymethyl intermediate. This demonstrates how the initial rearrangement product can be further elaborated.

Nucleophilic substitution of hydrogen in pyrazine N-oxides can also be achieved with CH-active compounds when activated by acylating agents. researchgate.net This allows for the introduction of a wider range of substituents onto the pyrazine ring.

The following table summarizes some potential derivatization strategies starting from this compound:

| Starting Material | Reagent(s) | Product Type | Potential Further Reactions |

| This compound | Acetic Anhydride | 2-Acetoxymethyl-3,5,6-trimethylpyrazine | Hydrolysis to alcohol, transesterification |

| 2-Hydroxymethyl-3,5,6-trimethylpyrazine | Palmitoyl Chloride | 2-Hydroxymethyl-3,5,6-trimethylpyrazine Palmitate | Further modification of the ester |

| This compound | Acylating agent, CH-active compound | Substituted Pyrazine | Various transformations depending on the introduced substituent |

Stability and Degradation Pathways of this compound

The stability of this compound is an important consideration for its synthesis, storage, and application. Generally, aromatic N-oxides are relatively stable compounds. nih.gov For instance, a related compound, dihydropyrazine (B8608421) N,N'-dioxide, has been shown to be stable over a wide pH range (1-11) and for several months at room temperature. nih.gov However, they can be susceptible to degradation under certain conditions.

Aromatic N-oxides can undergo decomposition at elevated temperatures, typically above 150°C. nih.gov They are also sensitive to the presence of electrophiles and transition metals, which can catalyze rearrangement or decomposition reactions. nih.gov

In biological systems, the degradation of the parent compound, tetramethylpyrazine, has been studied. In Rhodococcus jostii, the degradation is initiated by an oxidative cleavage of the aromatic ring, followed by hydrolysis and reduction steps. nih.gov While this pathway describes the degradation of the parent pyrazine, it suggests that the pyrazine ring system can be susceptible to microbial degradation.

The following table outlines the known stability and degradation information for pyrazine N-oxides and related compounds:

| Compound/Class | Condition | Observation |

| Aromatic N-oxides | Elevated Temperature (>150°C) | Prone to decomposition and rearrangement. nih.gov |

| Dihydropyrazine N,N'-dioxide | pH 1-11, Room Temperature | Stable for several months. nih.gov |

| Tetramethylpyrazine | Rhodococcus jostii | Undergoes aerobic degradation via oxidative ring cleavage. nih.gov |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of this compound. By interacting with the molecule at various energy levels, these techniques provide a composite picture of its atomic and molecular properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the electronic transitions within the molecule, specifically focusing on the chromophoric pyrazine N-oxide ring. The pyrazine ring itself exhibits characteristic π→π* transitions. The introduction of the N-oxide functional group and the four methyl groups modifies the electronic environment, leading to shifts in the absorption maxima (λmax).

The UV-Vis spectrum of this compound is expected to show distinct absorption bands. The N-oxide group introduces n→π* transitions, which typically appear at longer wavelengths (lower energy) compared to the π→π* transitions of the parent aromatic ring. The methyl groups, acting as auxochromes, can cause a bathochromic (red) shift, moving the absorption peaks to longer wavelengths. Studies on similar pyrazine derivatives indicate that interactions in different solvents can also influence the position and intensity of these peaks. For instance, the UV spectrum of the parent compound, 2,3,5,6-tetramethylpyrazine, shows changes when interacting with biomolecules like bovine serum albumin, indicating the sensitivity of the chromophore to its environment. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |

|---|---|---|

| n→π* | 300 - 360 | Polarity of solvent can shift λmax |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR analysis provides direct evidence for the N-oxide group, the aromatic pyrazine ring, and the methyl substituents.

The key diagnostic band for this compound is the N-O stretching vibration, which is a strong indicator of N-oxide formation. This band typically appears in a characteristic region of the spectrum. Furthermore, the spectrum will display absorptions corresponding to the C-H bonds of the methyl groups and the C=N and C=C vibrations within the pyrazine ring. The positions of these bands provide a structural fingerprint of the molecule.

Table 2: Key Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2950 - 2850 | Medium to Strong |

| C=N Stretch | Pyrazine Ring | 1550 - 1450 | Medium |

| C=C Stretch | Pyrazine Ring | 1600 - 1475 | Medium to Weak |

| N-O Stretch | N-oxide | 1325 - 1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for establishing the precise connectivity of atoms in a molecule. Due to the high degree of symmetry in this compound, its NMR spectra are relatively simple and highly informative.

In the ¹H-NMR spectrum, the molecule's symmetry results in two distinct signals for the four methyl groups. The two methyl groups adjacent to the N-oxide group (at positions 2 and 6) are in one chemical environment, while the other two methyl groups (at positions 3 and 5) are in another. The electron-withdrawing N-oxide group deshields the adjacent protons, causing their signal to appear at a lower field (higher ppm value) compared to the other methyl protons. For the parent compound, 2,3,5,6-tetramethylpyrazine, all methyl protons are equivalent and show a single peak around 2.4 ppm. chemicalbook.com For the N-oxide, this symmetry is broken.

The ¹³C-NMR spectrum similarly reflects the molecular symmetry, showing two signals for the four methyl carbons and two signals for the four pyrazine ring carbons. The carbons bonded to the N-oxide (C2 and C6) and the adjacent methyl carbons will be shifted downfield due to the deshielding effect of the oxygen atom.

Table 3: Predicted NMR Data for this compound

| Spectrum | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | -CH₃ (at C3, C5) | ~2.4 - 2.5 | Singlet |

| ¹H-NMR | -CH₃ (at C2, C6) | ~2.6 - 2.8 | Singlet |

| ¹³C-NMR | -CH₃ Carbons | ~20 - 25 | Quartet (in ¹H-coupled) |

| ¹³C-NMR | Ring Carbons (C3, C5) | ~145 - 150 | Singlet (in ¹H-decoupled) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound (C₈H₁₂N₂O) is 152.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule will generate a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 136 (M-16). This fragment corresponds to the parent compound, 2,3,5,6-tetramethylpyrazine. nist.gov Further fragmentation would involve the loss of methyl radicals (CH₃) or hydrogen cyanide (HCN) from the pyrazine ring structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Significance |

|---|---|---|---|

| 152 | [M]⁺ | [C₈H₁₂N₂O]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | [C₇H₉N₂O]⁺ | Loss of a methyl group |

| 136 | [M - O]⁺ | [C₈H₁₂N₂]⁺ | Characteristic loss of oxygen from N-oxide |

| 121 | [M - O - CH₃]⁺ | [C₇H₉N₂]⁺ | Loss of oxygen and a methyl group |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The parent compound, 2,3,5,6-tetramethylpyrazine, is routinely analyzed by GC due to its volatility. fishersci.com The 1-oxide derivative is also sufficiently volatile for GC analysis. In a GC system, the compound is vaporized and travels through a column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The time it takes for the compound to elute from the column is its retention time, a characteristic value under specific conditions.

When coupled with a mass spectrometer (GC-MS), this technique provides an even more powerful analytical tool. As the separated components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each component, allowing for positive identification in addition to separation. This is particularly useful for identifying reaction byproducts or degradation products in a sample.

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., DB-5ms, HP-5) | Separation of volatile compounds |

| Injector Temperature | 250 - 280 °C | Ensure complete vaporization of the sample |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Elution and separation of components with different boiling points |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation and creation of a reproducible mass spectrum |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of fragment ions |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of this compound and its metabolites or reaction products. These techniques offer high resolution and sensitivity, which are crucial for analyzing complex mixtures.

While specific methods for this compound are not extensively detailed in publicly available literature, methods for the parent compound, 2,3,5,6-tetramethylpyrazine (TMP), and other N-oxides provide a strong basis for method development. For instance, a liquid chromatography-mass spectrometry (LC-MS) method has been established for the determination of TMP and its active metabolite, 2-hydroxymethyl-3,5,6-trimethylpyrazine, in biological samples. nih.gov This method utilizes a C18 column with a mobile phase consisting of methanol, water, and acetic acid, demonstrating the utility of reversed-phase chromatography for separating these types of compounds. nih.gov The detection was achieved using positive electrospray ionization mass spectrometry (ESI-MS) in selected ion monitoring (SIM) mode, which provides high selectivity. nih.gov

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater advantages in terms of speed, resolution, and sensitivity. This technique is particularly useful for identifying and quantifying metabolites in complex matrices. For example, the metabolism of the related compound 2,3,5-trimethylpyrazine (B81540) has been investigated using UHPLC-MS/MS, successfully identifying various carboxylic acid and glucuronide metabolites in urine samples. acs.orgsemanticscholar.org A critical aspect of analyzing N-oxide compounds is distinguishing them from their hydroxylated isomers, as they can have the same mass. Tandem mass spectrometry (MS/MS) is instrumental here, as the fragmentation patterns of N-oxides are distinct. A characteristic fragmentation of aromatic N-oxides is the loss of a neutral oxygen atom, resulting in an [M+H-O]+ ion, which is not typically observed for hydroxylated compounds. researchgate.net

The table below illustrates a typical UHPLC-MS/MS method that could be adapted for the analysis of this compound, based on methods used for related pyrazine metabolites. acs.orgsemanticscholar.org

Table 1: Illustrative UHPLC-MS/MS Parameters for Pyrazine Metabolite Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | Biphenyl, 150 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid, 1 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic Acid, 1 mM Ammonium Acetate in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 0-2 min, 5% B; 2-8 min, 3% B; 8-9 min, 50% B; 9-11 min, 50% B; 11-11.5 min, 1% B; 11.5-15 min, 1% B |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan with MS/MS |

The following table shows representative mass spectrometric data for metabolites of the related compound 2,3,5-trimethylpyrazine, demonstrating the type of information obtained from a UHPLC-MS/MS analysis. acs.orgsemanticscholar.org

Table 2: Representative Mass Spectrometry Data for Related Pyrazine Metabolites

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |

|---|---|---|

| 3,6-Dimethylpyrazine-2-carboxylic acid | 153.1 | 135.0, 107.0, 66.0 |

| 3,5-Dimethylpyrazine-2-carboxylic acid | 153.1 | 135.0, 107.0, 80.0 |

Advanced Characterization for Solid-State Properties (e.g., Crystallography for Related Pyrazines)

Studies on pyrazine N,N'-dioxide (PZDO) have shown its ability to form host-guest complexes with various receptor molecules. researchgate.netnih.gov Single-crystal X-ray diffraction analyses of these complexes have revealed detailed information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.netnih.gov For instance, in complexes with calix researchgate.netpyrrole-based receptors, the PZDO molecule is encapsulated within a cavity, with its oxygen atoms acting as hydrogen bond acceptors. researchgate.netnih.gov

Furthermore, the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine, a derivative of tetramethylpyrazine, has been determined. researchgate.net This analysis revealed a three-dimensional network formed through weak C-H···Br hydrogen bonds and Br···Br interactions. researchgate.net The introduction of N-oxide functionalities into heterocyclic rings is known to have a significant impact on crystal packing and can enhance the density of the material, a property of interest in various fields. mdpi.com The average bond length for an N-oxide bond in a related tetrazine N-oxide was found to be approximately 1.270 Å. acs.org

These studies on related pyrazines and their N-oxides suggest that this compound would likely exhibit a planar or near-planar pyrazine ring, with the N-O bond influencing the electronic distribution and intermolecular interactions within the crystal lattice. The presence of the N-oxide group provides a site for strong hydrogen bonding, which would be a dominant factor in its crystal packing.

Applications in Research

Role in Organic Synthesis

As an intermediate, 2,3,5,6-Tetramethylpyrazine 1-oxide holds potential as a precursor for the synthesis of more complex, substituted pyrazines. The N-oxide functionality serves as a handle to introduce other chemical groups onto the pyrazine (B50134) core through reactions like nucleophilic substitution or rearrangement, which are often difficult to achieve with the parent pyrazine.

Potential in Materials Science

There is no significant information in the surveyed scientific literature regarding the application of this compound in materials science. However, its parent compound, 2,3,5,6-tetramethylpyrazine, is known to form cocrystals. sigmaaldrich.com The introduction of the polar N-oxide group could potentially be exploited in crystal engineering to form novel cocrystals or coordination polymers with unique solid-state properties.

Biological Activity and Pharmacological Potential

Extensive research has been conducted on the biological and pharmacological properties of the parent compound, 2,3,5,6-tetramethylpyrazine (B1682967) (ligustrazine), which has shown activities including vasodilation and neuroprotection. nih.govnih.govbertin-bioreagent.com However, there is a notable lack of specific studies in the reviewed literature focusing on the distinct biological or pharmacological activities of 2,3,5,6-Tetramethylpyrazine 1-oxide itself. The N-oxidation of a pharmacologically active compound can significantly alter its potency, selectivity, and metabolic stability, representing an area that remains to be explored for this particular molecule.

Theoretical and Computational Investigations on 2,3,5,6 Tetramethylpyrazine 1 Oxide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, physicochemical properties, and reactivity of molecules. researchgate.netsemanticscholar.org For pyrazine (B50134) derivatives, including N-oxides, DFT calculations, often using the B3LYP functional, are employed to determine various parameters that correlate with their chemical behavior. researchgate.netsemanticscholar.orgijournalse.org

Studies on pyrazine derivatives have utilized DFT to calculate natural bond orbital (NBO) charges, bond lengths, dipole moments, electron affinities, and heats of formation. researchgate.netsemanticscholar.org These calculated values are crucial for understanding the distribution of electrons within the molecule and predicting its reactivity. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's susceptibility to electrophilic and nucleophilic attacks. nih.govyoutube.com In a study on a related pyrazine compound, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, DFT calculations revealed that the HOMO is distributed on the pyrazine and tetrazole rings, while the LUMO is mainly on the pyrazine ring. nih.gov This distribution is critical for predicting how the molecule will interact with other chemical species. nih.gov

Furthermore, DFT calculations have been instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models for pyrazine derivatives. researchgate.netsemanticscholar.org By correlating calculated electronic and quantum chemical descriptors with observed biological activities or chemical properties, researchers can predict the behavior of new, unsynthesized compounds. ijournalse.org

Table 1: Selected Computed Properties of Pyrazine and its Derivatives from DFT Studies

| Property | Description | Relevance |

| NBO Charges | Distribution of electron density on each atom. | Predicts sites for electrophilic and nucleophilic attack. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of chemical bonds. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges in a molecule. | Influences intermolecular interactions and solubility. |

| Electron Affinity | The energy change that occurs when an electron is added to a neutral atom or molecule. | Indicates the ability of a molecule to accept an electron. |

| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Relates to the stability of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Key indicators of a molecule's ability to donate or accept electrons. |

This table is based on data and concepts from multiple sources. researchgate.netsemanticscholar.orgnih.govyoutube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-oxide compounds, MD simulations can provide valuable information about their conformational preferences and interactions with their environment. nih.govnih.gov

While specific MD simulation studies focused solely on 2,3,5,6-tetramethylpyrazine (B1682967) 1-oxide are not extensively documented in the provided results, the principles can be applied. For instance, MD simulations have been used to study the blending of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine with another compound, where they were used to calculate mechanical properties and cohesive energy densities. nih.gov Such simulations can reveal how the molecule behaves in a condensed phase, including its flexibility and how it interacts with neighboring molecules.

In a broader context, MD simulations have been employed to understand the effects of trimethylamine-N-oxide (TMAO) on the conformation of peptides, showing that it can stabilize compact structures. nih.gov This highlights the potential of MD simulations to elucidate the role of the N-oxide group in molecular interactions and conformational stability. Conformational analysis of related heterocyclic systems, such as N-substituted 1,3-oxazines, has also been performed using computational methods to determine the preferred conformations and the energy barriers for inversion at the nitrogen atom. researchgate.netcsic.es These studies underscore the utility of computational approaches in understanding the three-dimensional structure and dynamics of such molecules.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Pyrazine N-Oxides

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netsemanticscholar.orgnih.gov These methods are widely used in the study of pyrazine derivatives to predict their behavior and guide the design of new compounds with desired characteristics. researchgate.netsemanticscholar.orgijournalse.orgresearchgate.net

Several studies have successfully applied QSAR and QSPR to various pyrazine derivatives. researchgate.netsemanticscholar.orgijournalse.orgnih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors, which can be electronic, steric, or topological in nature, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. researchgate.netsemanticscholar.org For example, QSAR studies on pyrazine derivatives have been used to predict their antiproliferative activity, with results showing a high correlation between experimental and predicted values. researchgate.netsemanticscholar.org

In the context of QSPR, studies have been conducted on the olfactive thresholds of pyrazine derivatives. ijournalse.orgresearchgate.net By developing 2D and 3D-QSPR models, researchers have been able to predict the odor properties of these compounds based on their molecular structure. ijournalse.orgresearchgate.net These models utilize descriptors calculated through methods like DFT and employ statistical techniques such as partial least squares (PLS) to establish the structure-property relationship. ijournalse.orgresearchgate.net

The successful application of QSAR/QSPR to a wide range of pyrazine derivatives suggests that similar approaches could be effectively used for 2,3,5,6-tetramethylpyrazine 1-oxide to predict its various activities and properties.

Modeling of Reaction Mechanisms and Transition States for N-Oxide Rearrangements

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions, including the rearrangements of pyrazine N-oxides. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.

The rearrangement of pyridine (B92270) N-oxides, a closely related class of compounds, has been a subject of both experimental and computational investigation. acs.orgchemtube3d.comacs.orgresearchgate.net For instance, the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides has been studied in detail using quantum chemical calculations, which have provided evidence for the involvement of radical intermediates. researchgate.net These calculations show that concerted semanticscholar.orgsemanticscholar.org-sigmatropic rearrangements or stepwise processes via ion pairs or radicals are energetically feasible. researchgate.net

Similarly, the reactions of pyrazine N-oxides with various reagents, such as Grignard reagents, have been studied to understand the stereoselective synthesis of substituted pyrazines. rsc.orgsigmaaldrich.com Computational modeling can provide insights into the transition state geometries and the factors that control the stereoselectivity of these reactions.

Furthermore, computational studies have been used to understand the reactivity of pyrazine N-oxides in nucleophilic substitution of hydrogen reactions. researchgate.net These studies can help in estimating the reactivity of the N-oxide and understanding the mechanism of aromatization of the intermediate adducts. researchgate.net The photochemistry of pyridazine (B1198779) N-oxides has also been investigated, with mechanistic hypotheses being proposed based on computational and experimental data. nih.gov

While specific modeling of the rearrangement of this compound was not found in the provided results, the established methodologies for related N-oxides provide a clear framework for how such investigations could be conducted.

Q & A

What are the key methodological considerations for synthesizing 2,3,5,6-tetramethylpyrazine (TMP) with high yield and low environmental impact?

Basic Research Question

The synthesis of TMP via air oxidation of ethyl-coupling agents and ammonium salts in a buffered system offers a cost-effective and scalable approach. Critical parameters include maintaining optimal pH (6.5–7.5) to stabilize intermediates, controlling reaction temperature (60–80°C) to minimize side products, and implementing solvent recycling to reduce waste . Yield optimization (~85%) hinges on stoichiometric ratios of ammonium salts to ethyl-conjugates, with GC-MS or HPLC used for purity validation.

How can structural modifications of TMP analogues enhance vasodilatory activity in renal and mesenteric arteries?

Advanced Research Question

A structure-activity relationship (SAR) study in SHR and WKY rats demonstrated that methyl group positioning significantly impacts vasodilation efficacy. Symmetrical methylation (e.g., 2,3,5,6-TMP) enhances nitric oxide-mediated relaxation in renal arteries, whereas asymmetrical analogues (e.g., 2,5-dimethylpyrazine) show reduced potency. Advanced SAR methodologies include:

- Ex vivo arterial ring assays to measure tension changes.

- Molecular docking simulations to predict interactions with potassium channels or endothelial receptors .

Contradictions in efficacy across vascular beds (renal vs. mesenteric) may arise from tissue-specific receptor expression, necessitating transcriptomic profiling to resolve discrepancies.

What genetic engineering strategies improve microbial biosynthesis of TMP in Corynebacterium glutamicum?

Advanced Research Question

Metabolic engineering of C. glutamicum involves overexpression of acetolactate synthase (alsS) and acetoin reductase (bdh) to enhance precursor flux toward TMP. A Design of Experiments (DoE) approach identified critical media components (e.g., glucose, ammonium sulfate) for high-titer production (12.8 g/L). Key steps:

- CRISPR-Cas9-mediated gene knockout to eliminate competing pathways.

- Fed-batch fermentation with pH-stat control to maintain substrate availability .

Challenges include mitigating feedback inhibition from intermediates like 2-acetolactate.

How does TMP modulate endoplasmic reticulum (ER) stress in retinal photoreceptors?

Advanced Research Question

TMP attenuates ER stress by inhibiting ATF4-mediated PRP aggregation, as shown in murine retinal models. Methodologies:

- Western blotting to quantify ATF4 and CHOP expression.

- Fluorescence microscopy to track PRP aggregation in stressed photoreceptors.

Contradictory reports on TMP’s neuroprotective efficacy (e.g., variable outcomes in Alzheimer’s vs. retinal models) may stem from tissue-specific ER stress pathways, requiring comparative proteomic analysis .

What analytical techniques resolve contradictions in TMP’s role in cancer cell proliferation?

Advanced Research Question

While TMP inhibits acute lymphoblastic leukemia (ALL) cell proliferation via p53-mediated apoptosis, its effects vary in solid tumors. Methodological approaches:

- RNA-seq to identify differential gene expression in TMP-treated ALL vs. melanoma cells.

- Metabolic flux analysis to compare glycolysis and oxidative phosphorylation rates.

Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia) or genetic heterogeneity, necessitating single-cell sequencing for resolution .

How do microbial consortia in Baijiu fermentation influence TMP formation?

Basic Research Question

Inoculation of Bacillus subtilis in multi-strain fermentation systems elevates TMP levels (4.2-fold increase) via acetoin condensation. Key methods:

- GC-MS to quantify TMP in fermented samples.

- 16S rRNA sequencing to track microbial community shifts.

LEfSe analysis identified Lactobacillus and Saccharomyces as synergistic contributors to TMP synthesis, highlighting the need for metabolomic-correlation networks to predict yield .

What are the limitations of current in vitro models for studying TMP’s pharmacokinetics?

Advanced Research Question

Traditional transdermal delivery models (e.g., Franz cells) underestimate TMP’s bioavailability due to poor stratum corneum penetration. Advanced alternatives:

- Microemulsion-based delivery systems (e.g., TMP-O/W-EVA-TTS) improve skin permeation (AUC increased by 2.5×) .

- Ex vivo porcine skin models with LC-MS/MS quantification provide closer in vivo correlation.

How does TMP’s solubility and stability affect experimental design in aqueous systems?

Basic Research Question

TMP’s limited water solubility (4 g/L at 20°C) necessitates co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin encapsulation for in vitro studies. Stability challenges:

- pH-dependent degradation : TMP decomposes in acidic conditions (pH <5), requiring buffered solutions (pH 7–8) for long-term storage.

- Light sensitivity : Amber vials and inert atmospheres (N₂) prevent photodegradation .

Table 1: Key Physicochemical Properties of TMP

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 136.19 g/mol | |

| Boiling Point | 190°C (lit.) | |

| Water Solubility | 4 g/L at 20°C | |

| pKa | 3.20 (predicted) | |

| Stability | Degrades in strong acids/oxidizers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.